molecular formula C9H10N2O4 B186299 2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone CAS No. 5407-94-3

2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone

Cat. No.: B186299
CAS No.: 5407-94-3
M. Wt: 210.19 g/mol
InChI Key: VLXWUMRXYIGSMF-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[55]undecane-1,3,7,9-tetrone is a spiro compound characterized by a unique bicyclic structure containing nitrogen and oxygen atoms

Scientific Research Applications

2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it serves as a probe for studying biological processes and interactions. In medicine, it has potential therapeutic applications due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone typically involves the reaction of appropriate precursors under controlled conditions. One common method is the intermolecular double-Michael addition reaction, which provides excellent yield and regioselectivity . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spiro structure.

Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities for research and development purposes . The process is optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

IUPAC Name

2,8-diazaspiro[5.5]undecane-1,3,7,9-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c12-5-1-3-9(7(14)10-5)4-2-6(13)11-8(9)15/h1-4H2,(H,10,12,14)(H,11,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXWUMRXYIGSMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)NC2=O)C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202402
Record name 2,8-Diazaspiro(5.5)undecane-1,3,7,9-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5407-94-3
Record name 2,8-Diazaspiro(5.5)undecane-1,3,7,9-tetrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005407943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC10739
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10739
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,8-Diazaspiro(5.5)undecane-1,3,7,9-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone
Reactant of Route 2
2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone
Reactant of Route 3
2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone
Reactant of Route 4
2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone
Reactant of Route 5
2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone
Reactant of Route 6
2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone

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